Hedgehog Pathway Inhibition: Structural Determinants of Potency
The target compound and its analogs are disclosed as hedgehog pathway inhibitors [1]. While specific IC50 values for the target compound are not publicly available for direct comparison, the patent establishes that the 3-chloro-4-methoxyphenyl substitution pattern is distinct from the exemplified 3-isoquinolin-1-ylphenyl analog [1]. Class-level inference suggests that the electron-withdrawing chloro and electron-donating methoxy groups will differentially modulate binding to the Smoothened receptor or other pathway components compared to other substituted phenyl analogs.
| Evidence Dimension | Hedgehog pathway inhibitory activity (predicted SAR) |
|---|---|
| Target Compound Data | Not available (structure part of claim scope) |
| Comparator Or Baseline | 4-(1,1-dioxothiazinan-2-yl)-N-(3-isoquinolin-1-ylphenyl)benzamide (exemplified in patent) |
| Quantified Difference | Difference not quantified in public domain |
| Conditions | Cellular Gli-reporter assay (patent general method) |
Why This Matters
For researchers procuring a hedgehog inhibitor tool compound, the specific substitution pattern may offer a distinct activity profile that avoids the IP constraints of the heavily exemplified isoquinoline series.
- [1] Tao C, Yu C, Arp F, Weingarten P, Soon-Shiong P. Cyclic sulfonamide containing derivatives as inhibitors of hedgehog signaling pathway. Patent WO2014071298A1, 2014. View Source
